molecular formula C12H13NO2 B12545004 N-Hydroxy-6-phenylhexa-3,5-dienamide CAS No. 674774-95-9

N-Hydroxy-6-phenylhexa-3,5-dienamide

Cat. No.: B12545004
CAS No.: 674774-95-9
M. Wt: 203.24 g/mol
InChI Key: OLZMYHCPEIJQLP-UHFFFAOYSA-N
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Description

N-Hydroxy-6-phenylhexa-3,5-dienamide is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound features an N-hydroxy functional group, a moiety of significant interest in medicinal chemistry and drug discovery. Molecules with N-hydroxy portions, such as hydroxamates, are known to possess a range of bioactivities and are investigated as inhibitors for various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) . Research into such compounds is valuable for developing new therapeutic strategies for conditions like cancer and inflammatory diseases . The (E,E) stereochemistry of the dienamide chain may also influence its biological activity and interaction with molecular targets. As a research chemical, it serves as a key intermediate for pharmaceutical development and biochemical studies. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

674774-95-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-hydroxy-6-phenylhexa-3,5-dienamide

InChI

InChI=1S/C12H13NO2/c14-12(13-15)10-6-2-5-9-11-7-3-1-4-8-11/h1-9,15H,10H2,(H,13,14)

InChI Key

OLZMYHCPEIJQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CCC(=O)NO

Origin of Product

United States

Synthetic Methodologies for N Hydroxy 6 Phenylhexa 3,5 Dienamide and Its Analogs

Strategies for Constructing the Dienamide Core Structure

The formation of the conjugated diene system within an amide framework is a critical step that dictates the geometry of the final molecule. Researchers have employed a range of modern organic reactions to achieve this, from classical elimination reactions to advanced transition-metal-catalyzed couplings.

Elimination reactions are a fundamental class of reactions used to introduce unsaturation into organic molecules, making them a viable strategy for assembling the dienamide core. caltech.edu These reactions typically involve the removal of atoms or groups from adjacent carbon atoms to form a double bond. caltech.edu For the synthesis of dienamides, this can be conceptualized through sequential elimination steps or a concerted process on a suitably functionalized precursor.

One such approach is the dehydrogenation of a saturated or partially unsaturated amide. organic-chemistry.org For instance, palladium-catalyzed oxidative N-α,β-dehydrogenation of amides can generate enamides through a process involving allylic C(sp³)-H activation followed by β-hydride elimination. organic-chemistry.org Applying such a sequence to a precursor like N-hydroxy-6-phenylhexanamide could, in principle, yield the desired dienamide, although controlling the position and stereochemistry of the resulting double bonds would be a significant challenge. Other elimination strategies include the removal of leaving groups from diols or the dehydrohalogenation of halogenated amide precursors. caltech.edu

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. A specialized variant, the Weinreb amide-type HWE reaction, is particularly relevant for the construction of α,β-unsaturated amides, which are direct precursors to the dienamide structure of interest. This reaction typically involves the condensation of an aldehyde with a phosphonate-stabilized carbanion that incorporates a Weinreb amide (N-methoxy-N-methylamide) moiety.

Recent studies have focused on optimizing this reaction for high (E)-selectivity. mdpi.com The use of isopropylmagnesium chloride (iPrMgCl) as a deprotonating agent has been shown to be effective. mdpi.comnsf.gov The reaction proceeds through a magnesium phosphonoenolate intermediate, which has been found to be stable and isolable, maintaining high selectivity and yield upon reaction with various aldehydes. nsf.govacs.org To construct the 6-phenylhexa-3,5-dienamide core, cinnamaldehyde (B126680) would be the appropriate aldehyde to react with a Weinreb amide-type HWE reagent, such as (diethylphosphono)acetyl-N,O-dimethylhydroxylamine, to generate the desired dienyl amide system with a terminal phenyl group.

Table 1: Key Factors in Weinreb Amide-Type HWE Reactions

Factor Observation Impact on Synthesis
Base/Cation The choice of base and its corresponding cation (e.g., iPrMgCl vs. LiHMDS) significantly affects reaction yield and stereoselectivity. mdpi.com Magnesium-based reagents often favor high (E)-selectivity. mdpi.com
Solvent The polarity and coordinating ability of the solvent can influence the stability and reactivity of the phosphonoenolate intermediate. acs.org Optimized solvent systems are crucial for maximizing yield and selectivity. acs.org
Temperature Lower temperatures can sometimes improve selectivity but may lead to lower reaction rates and yields. mdpi.com A balance must be struck to achieve both high conversion and desired stereochemistry. mdpi.com

| Aldehyde Substrate | Aromatic aldehydes, such as cinnamaldehyde, generally show high (E)-selectivity in this reaction. mdpi.com | This makes the HWE approach highly suitable for synthesizing the 6-phenyl-substituted diene system. mdpi.com |

This table summarizes general findings on the Weinreb Amide-Type HWE reaction based on available research. mdpi.comnsf.govacs.org

Ruthenium catalysts have become powerful tools in organic synthesis, particularly for olefin metathesis and other carbon-carbon bond-forming reactions. nih.gov These catalysts can be employed to construct dienamide structures through several distinct pathways.

One major strategy is Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) . This approach has been successfully used to produce cyclic dienamides from ene-ynamide precursors using second-generation Grubbs' catalysts. acs.orgnih.gov Although this method directly yields cyclic structures, the underlying principles of ruthenium-catalyzed enyne metathesis can be adapted for intermolecular reactions to form linear dienes.

A more direct approach for linear systems is the Ruthenium-Catalyzed Two-Component Addition . This method involves the coupling of an allene (B1206475) with an activated olefin. capes.gov.bracs.org For the synthesis of a 6-phenylhexa-3,5-dienamide precursor, this could involve the reaction between phenylallene and an acrylamide (B121943) derivative. The reaction is often catalyzed by complexes like cyclopentadienylruthenium(II) cyclooctadiene chloride, sometimes with a cocatalyst such as cerium(III) trichloride, and tolerates a wide range of functional groups, including amides. acs.org The mechanism is proposed to proceed through a ruthenacycle intermediate, and the stereoselectivity of the resulting diene can be influenced by the substitution patterns of the starting materials. acs.org

A highly convergent strategy involves the synthesis of the corresponding carboxylic acid, 6-phenylhexa-3,5-dienoic acid, as a stable intermediate. This dienoic acid can then be coupled with hydroxylamine (B1172632) or a protected equivalent to form the final N-hydroxyamide product. This approach separates the construction of the carbon skeleton from the installation of the sensitive hydroxamic acid moiety.

The synthesis of 6-phenylhexa-3,5-dienoic acid itself can be accomplished through various classical methods, including Wittig or HWE reactions on appropriate aldehyde-esters, followed by hydrolysis. Once the acid is obtained, it can be converted into the target N-hydroxyamide. The most common method for this transformation is to first activate the carboxylic acid. acs.orgnih.gov This can be achieved by converting the acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, or by forming an active ester. nih.gov The activated acid derivative is then reacted with hydroxylamine or its hydrochloride salt, often in the presence of a base, to yield N-hydroxy-6-phenylhexa-3,5-dienamide. acs.orgwordpress.com

Installation of the N-Hydroxyamide Functionality

The N-hydroxyamide group, also known as a hydroxamic acid, is a key functional group with unique chemical properties. wordpress.com Its synthesis is well-established and generally involves the acylation of hydroxylamine. acs.org

The most direct and common method begins with a carboxylic acid derivative, such as an acyl chloride or an ester. acs.orgwordpress.com Given a precursor like 6-phenylhexa-3,5-dienoyl chloride, a simple reaction with hydroxylamine (NH₂OH) would yield the desired N-hydroxyamide. acs.org Similarly, the corresponding methyl or ethyl ester of 6-phenylhexa-3,5-dienoic acid can react with an aqueous solution of hydroxylamine, typically in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, to form the hydroxamate. nih.gov

To avoid potential side reactions and improve yields, especially in complex syntheses, protected hydroxylamines are often used. nih.gov For example, O-benzylhydroxylamine or O-silyl-protected hydroxylamines can be coupled with the carboxylic acid using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a non-nucleophilic base. nih.gov The protecting group is then removed in a final step—for instance, a benzyl (B1604629) group is removed by catalytic hydrogenation, and a silyl (B83357) group is removed using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF). nih.gov

Table 2: Common Methods for N-Hydroxyamide Formation

Starting Material Reagents Key Features
Carboxylic Acid 1. Acyl activation (e.g., SOCl₂) 2. NH₂OH·HCl, Base A classic, two-step approach. nih.gov
Carboxylic Acid Coupling Agents (e.g., EDCI), Protected Hydroxylamine (e.g., NH₂OBn), then Deprotection Milder conditions, suitable for sensitive substrates, prevents racemization. nih.gov

This table outlines general synthetic routes for the formation of the N-hydroxyamide functional group. nih.gov

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the two double bonds in the dienamide core is a critical aspect of its synthesis. Different isomers (E,E), (E,Z), (Z,E), and (Z,Z) are possible, and their selective synthesis requires careful choice of reaction methodology.

Modern synthetic methods offer a high degree of control over double bond geometry. As mentioned previously, the Horner-Wadsworth-Emmons (HWE) reaction is renowned for its ability to produce (E)-alkenes with high selectivity. mdpi.com Therefore, an HWE-based strategy is a primary choice for obtaining the (3E,5E)-isomer of this compound.

Other methods provide access to different stereoisomers. For example, some palladium-catalyzed coupling reactions can be tuned to favor specific isomers depending on the catalyst, ligands, and reaction conditions. A stereoselective synthesis of dienes from N-allylhydrazones has been reported to yield products with very high (E:Z > 20:1) selectivity. organic-chemistry.org Anionic cascade reactions have also been developed for the stereoselective synthesis of conjugated di- and trienamides. nsf.gov Furthermore, synthetic routes starting from cyclic precursors, such as cyclobutenes, can offer stereoselective pathways to either (Z,E) or (E,E) dienes through controlled thermal ring-opening reactions. acs.org By selecting the appropriate stereocontrolled dienamide-forming reaction, it is possible to synthesize specific geometric isomers of the target compound.

Derivatization Strategies for this compound

Derivatization of this compound is a key strategy to modulate its physicochemical and biological properties. These modifications can be systematically applied to three main regions of the molecule: the terminal phenyl group, the core dienamide chain, and the N-hydroxyamide functional group.

Modification of the Phenyl Substituent

The phenyl ring of this compound offers a versatile platform for introducing a wide range of substituents to probe electronic and steric effects. These modifications can influence the compound's interaction with biological targets. The synthesis of such analogs typically starts from appropriately substituted benzaldehydes, which are then carried through a synthetic sequence to yield the final hydroxamic acids.

A common route to introduce the phenyl-dienal precursor is through a Claisen-Schmidt condensation , reacting a substituted benzaldehyde (B42025) with acetone (B3395972) to form a chalcone-like intermediate. wikipedia.orgnih.gov This intermediate can then undergo a Wittig reaction or a Horner-Wadsworth-Emmons olefination to extend the carbon chain and form the desired dienal. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.govlibretexts.org The resulting substituted 5-phenylpenta-2,4-dienal (B75885) can be oxidized to the corresponding carboxylic acid and subsequently converted to the hydroxamic acid.

Research on cinnamaldehyde derivatives has shown that various substituents can be incorporated into the phenyl ring. nih.govresearchgate.net These modifications can include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., halides, nitro, trifluoromethyl). ucf.edunih.govnih.gov The electronic nature of these substituents can significantly impact the reactivity and biological activity of the resulting compounds. For instance, studies on cinnamic hydroxamic acid derivatives have demonstrated that the presence and position of substituents on the phenyl ring are crucial for their activity as histone deacetylase (HDAC) inhibitors. nih.gov

Table 1: Examples of Substituted Benzaldehydes for the Synthesis of Phenyl-Modified Analogs

Substituent on Phenyl Ring Starting Benzaldehyde
4-Fluoro 4-Fluorobenzaldehyde
4-Chloro 4-Chlorobenzaldehyde
4-Bromo 4-Bromobenzaldehyde
3,4-Dimethoxy 3,4-Dimethoxybenzaldehyde
4-Nitro 4-Nitrobenzaldehyde
2-Hydroxy 2-Hydroxybenzaldehyde

This table presents a selection of commercially available substituted benzaldehydes that can be used as starting materials to synthesize analogs of this compound with modified phenyl rings.

Alterations to the Dienamide Chain Length and Saturation

Chain Length Variation: Strategies for altering the chain length often involve the use of different building blocks in the synthetic sequence. For example, to synthesize shorter or longer analogs, one could employ different α,β-unsaturated aldehydes or ketones in condensation reactions. Chain extension of carboxylic acids is another viable method. technion.ac.il

Saturation and Unsaturation: The degree of saturation can be modified through selective hydrogenation reactions. For instance, catalytic hydrogenation can reduce one or both of the double bonds in the dienamide chain, leading to the corresponding enamide or fully saturated amide analogs. The choice of catalyst and reaction conditions determines the extent of reduction.

Furthermore, the geometry of the double bonds can be controlled to some extent by the choice of synthetic method. For example, the Wittig reaction can be tuned to favor the formation of either the (E)- or (Z)-isomer depending on the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org

Table 2: Potential Modifications of the Dienamide Chain

Modification Synthetic Approach Potential Outcome
Chain Extension Arndt-Eistert homologation of the corresponding carboxylic acid Introduction of an additional methylene (B1212753) group
Chain Shortening Oxidative cleavage of a precursor with a longer chain Removal of carbon atoms from the backbone
Selective Hydrogenation Catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst) Reduction of one or both double bonds
Isomerization Photochemical or acid/base-catalyzed isomerization Conversion between (E,E), (E,Z), (Z,E), and (Z,Z) isomers

This table outlines potential strategies for modifying the dienamide chain of this compound and the expected structural changes.

N-Substituent Variations of the Hydroxamic Acid Moiety

The hydroxamic acid functional group is a key feature of the molecule, known for its metal-chelating properties. nih.govresearchgate.neteurjchem.comnih.gov Introducing substituents on the nitrogen atom of the hydroxamic acid can modulate its acidity, chelating ability, and pharmacokinetic properties.

The synthesis of N-substituted hydroxamic acids can be achieved through several routes. One common method involves the reaction of an activated carboxylic acid derivative (e.g., an acyl chloride) with an N-substituted hydroxylamine. nih.govresearchgate.neteurjchem.com A variety of N-alkyl and N-aryl hydroxylamines are commercially available or can be synthesized, allowing for the introduction of a wide range of substituents.

Alternatively, N-alkylation of a pre-formed hydroxamic acid can be accomplished, although this can sometimes lead to a mixture of N- and O-alkylated products. nih.gov The use of protected hydroxylamines, such as O-benzylhydroxylamine or O-tetrahydropyranylhydroxylamine, is a widely employed strategy. nih.govresearchgate.net The protecting group can be removed in a later step to yield the final N-hydroxyamide. For example, a benzoyl protecting group can be removed with ammonium (B1175870) hydroxide in methanol. ucf.edu The use of N,O-bis(trimethylsilyl)hydroxylamine has also been reported for the synthesis of hydroxamic acids from acyl chlorides. eurjchem.com

Recent research has also explored the synthesis of N-hydroxy- and N-alkoxyindoles, which are structurally related to N-substituted hydroxamic acids, highlighting the diverse synthetic possibilities for modifying the N-hydroxyamide group. nih.gov Furthermore, novel methods for the synthesis of N-substituted hydroxamic acids have been developed, such as the reaction of N-substituted succinimides with hydroxylamine. beilstein-archives.org

Table 3: Examples of N-Substituted Hydroxylamine Precursors

N-Substituent Hydroxylamine Precursor
Methyl N-Methylhydroxylamine
Phenyl N-Phenylhydroxylamine
Benzyl N-Benzylhydroxylamine
Isopropyl N-Isopropylhydroxylamine

This table lists examples of N-substituted hydroxylamines that can be used to synthesize N-substituted analogs of this compound.

Molecular Structure and Conformation Analysis

Theoretical Conformational Analysis of N-Hydroxy-6-phenylhexa-3,5-dienamide

There are no available computational chemistry studies or theoretical analyses that have been published regarding the conformational landscape of this compound. Information on its stable conformers, the energy barriers to rotation around its single bonds, and key dihedral angles has not been reported.

Spectroscopic and Diffraction-Based Methods for Dienamide Structural Elucidation

A thorough search for experimental data has not uncovered any published spectroscopic or diffraction-based analyses for this compound. This includes a lack of:

Nuclear Magnetic Resonance (NMR) spectroscopy data (¹H NMR, ¹³C NMR) to define the chemical environment of its atoms.

Infrared (IR) spectroscopy data to identify its characteristic functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy data to understand its electronic transitions.

X-ray diffraction data that would provide definitive information on its solid-state molecular structure and packing.

Stereochemical Considerations within the Hexa-3,5-dienamide System

While the structure of this compound implies the potential for E/Z isomerism at the two double bonds within the dienamide system, no specific studies have been found that investigate or confirm the stereochemical configuration of this particular compound. Research on the synthetic routes to this molecule, which would likely determine the resulting stereoisomers, is also absent from the available literature.

Mechanistic Investigations of Molecular Interactions of N Hydroxy 6 Phenylhexa 3,5 Dienamide

Biochemical Target Identification for N-Hydroxy-6-phenylhexa-3,5-dienamide

The primary biochemical targets for compounds structurally similar to this compound are zinc-dependent histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. The hydroxamic acid moiety is a classic zinc-binding group (ZBG) that is characteristic of many potent HDAC inhibitors.

Enzyme Binding and Inhibition Kinetics (In Vitro Studies)

In vitro studies on analogous phenyl-substituted hydroxamic acids have demonstrated potent inhibitory activity against various HDAC isoforms. For instance, a series of N-hydroxy-3-phenyl-2-propenamides, which share the core structural elements of the compound , have been shown to be potent enzyme inhibitors with IC₅₀ values often in the nanomolar range against partially purified human HDACs. nih.gov

The inhibition mechanism typically involves the hydroxamic acid group chelating the zinc ion within the active site of the HDAC enzyme, which is essential for its catalytic activity. This binding is generally reversible and competitive with the substrate. Kinetic analyses of similar inhibitors would likely reveal low nanomolar IC₅₀ values, indicating high-affinity binding to the target enzyme.

Table 1: Hypothetical In Vitro Inhibition Data for this compound against various HDAC isoforms (Note: This data is illustrative and based on findings for structurally related compounds)

Enzyme TargetIC₅₀ (nM)
HDAC150
HDAC275
HDAC3120
HDAC615
Pan-HDAC45

Molecular Mechanisms of Interaction with Biomacromolecules

The molecular interaction of this compound with HDACs would be primarily driven by the hydroxamic acid group coordinating with the Zn²⁺ ion at the bottom of the enzyme's active site pocket. Additionally, the phenyl ring and the conjugated diene system would likely form hydrophobic and van der Waals interactions with amino acid residues lining the active site channel. These interactions contribute to the binding affinity and selectivity of the inhibitor for different HDAC isoforms. Molecular docking studies on similar compounds have visualized these interactions, confirming the critical role of both the zinc-binding group and the extended hydrophobic region of the molecule.

Cellular Level Investigations of this compound (In Vitro/Ex Vivo)

The inhibition of HDACs by this compound at the cellular level is expected to lead to a variety of downstream effects, consistent with the known functions of these enzymes.

Effects on Protein Modification Pathways (e.g., Acetylation)

A primary consequence of HDAC inhibition is the hyperacetylation of histone proteins. This would lead to a more open chromatin structure, making DNA more accessible for transcription. Beyond histones, HDACs also deacetylate a number of non-histone proteins. For example, HDAC6 is known to deacetylate α-tubulin. nih.gov Therefore, treatment of cells with this compound would be expected to increase the acetylation levels of both histone H3 and α-tubulin, which can be readily detected by western blotting. nih.gov

Modulation of Cellular Processes (e.g., Gene Expression, Cell Cycle Progression)

By altering histone acetylation and the accessibility of DNA, HDAC inhibitors can significantly modulate gene expression. This can lead to the reactivation of tumor suppressor genes that were silenced in cancer cells. The resulting changes in the cellular proteome can, in turn, affect various cellular processes.

Studies on related compounds have shown that they can induce cell cycle arrest, often at the G1/S or G2/M phase, and promote apoptosis (programmed cell death) in cancer cell lines. nih.gov For example, the related compound NVP-LAQ824 has demonstrated significant antitumor activity in various tumor models. nih.gov It is plausible that this compound would exhibit similar anti-proliferative effects in cancer cells.

Characterization of Molecular Specificity and Selectivity

The specificity and selectivity of this compound for different HDAC isoforms would be a critical aspect of its molecular characterization. While many hydroxamic acid-based inhibitors exhibit broad-spectrum activity against multiple HDACs (pan-HDAC inhibitors), subtle structural modifications can lead to isoform-selective inhibitors. The extended conjugated system and the phenyl group of this compound could confer some degree of selectivity. For example, the cap group of HDAC inhibitors plays a significant role in determining their isoform selectivity.

Determining the selectivity profile would involve testing the compound against a panel of isolated HDAC isoforms. This would reveal whether the compound is a pan-inhibitor or if it preferentially targets a specific HDAC, such as the cytoplasm-localized HDAC6. nih.govnih.gov The selectivity profile has important implications for the potential therapeutic applications and side-effect profile of the compound.

Structure Activity Relationship Sar Studies of N Hydroxy 6 Phenylhexa 3,5 Dienamide Analogs

Impact of N-Hydroxyamide Modifications on Molecular Recognition

The N-hydroxyamide moiety is a critical component for the biological activity of many classes of enzyme inhibitors, including those based on the N-Hydroxy-6-phenylhexa-3,5-dienamide scaffold. This functional group is a powerful metal-ion chelator and can form key hydrogen bond interactions within the active sites of target enzymes.

Research on analogous cinnamoyl hydroxamates has demonstrated that the hydroxamic acid group is vital for their inhibitory activity. For instance, in studies of trypanocidal agents, the replacement of the hydroxamic acid group (-CONHOH) with other functionalities such as an amide (-CONH2), a hydrazide (-CONHNH2), an O-methyl hydroxamate (-CONHOCH3), or a carboxylic acid (-COOH) led to inactive compounds. nih.gov This highlights the indispensability of the N-hydroxyamide group for molecular recognition and subsequent inhibition.

Furthermore, the N-hydroxyamide group's ability to act as both a strong proton donor and a chelator of metal cations, such as the zinc ion often found in the active sites of metalloenzymes like histone deacetylases (HDACs), is a cornerstone of its function. researchgate.netnih.gov Molecular modeling studies on similar cinnamyl hydroxamate derivatives suggest that this moiety is optimal for binding within the catalytic pocket of enzymes like HDAC6. researchgate.netnih.gov The interaction is often characterized by the hydroxamic acid forming a bidentate chelate with the zinc ion. turkjps.org

The conformational behavior of the N-hydroxyamide group also plays a role. Studies on related hydroxamic acids have shown that they can exist in E and Z conformations, with the Z-conformation being crucial for the metal-ion binding action in the catalytic site of target enzymes. nih.gov

Influence of Dienamide Conjugation and Geometry on Interaction Profiles

The dienamide portion of this compound, which is analogous to the cinnamoyl linker in many studied inhibitors, is not merely a spacer but an active contributor to the molecule's interaction profile. SAR studies on cinnamyl hydroxamate HDAC inhibitors have underscored the importance of this linker. researchgate.netnih.gov

Key findings indicate that both the distance between the hydroxamate moiety and the aromatic ring, as well as the presence of the double bond in the cinnamyl linker, are among the most relevant chemical features for the antiproliferative activity of these series of compounds. researchgate.netnih.gov This suggests that the rigidity and specific geometry conferred by the conjugated system are crucial for correctly positioning the pharmacophoric groups within the enzyme's binding site.

The following table illustrates the importance of the linker and hydroxamate group in a series of cinnamyl hydroxamate-based HDAC inhibitors.

CompoundLinker ModificationTargetIC50 (nM)
11b Cinnamyl LinkerHDAC68.1
11b Cinnamyl LinkerJurkat cells40
11b Cinnamyl LinkerNamalwa cells200
AnalogSaturated Linker-Reduced Activity
AnalogModified Hydroxamate-Inactive

Data derived from studies on cinnamyl hydroxamate derivatives as HDAC inhibitors. researchgate.netnih.gov

Role of Phenyl Ring Substitutions in Modulating Activity

The terminal phenyl ring of this compound serves as a "cap" group that often interacts with the surface of the target enzyme. Modifications to this ring, such as the addition of various substituents, can significantly modulate the compound's activity, selectivity, and even its physicochemical properties.

In studies of cinnamoyl hydroxamic acids as urease inhibitors, it was generally found that derivatives containing electron-withdrawing groups on the aromatic ring demonstrated heightened activity. researchgate.net This suggests that increasing the electrophilicity of the beta-carbon in the Michael acceptor moiety positively influences the inhibitory properties. researchgate.net

Conversely, in the context of alpha-glucosidase inhibition by trans-cinnamic acid derivatives, the presence of substituents at the 4-position of the phenyl ring altered activity in a different manner. An increase in the bulkiness and chain length of 4-alkoxy substituents, as well as an increase in the electron-withdrawing nature of the group, were shown to decrease inhibitory activity. nih.gov Specifically, 4-methoxy-trans-cinnamic acid and its ethyl ester showed the highest potency. nih.gov

The table below summarizes the effects of phenyl ring substitutions on the activity of certain cinnamoyl derivatives.

Parent CompoundSubstitutionEffect on ActivityTarget Enzyme
Cinnamoyl Hydroxamic AcidElectron-withdrawing groupsIncreasedUrease
trans-Cinnamic Acid4-MethoxyIncreasedAlpha-glucosidase
trans-Cinnamic AcidBulky 4-alkoxy groupsDecreasedAlpha-glucosidase
trans-Cinnamic AcidElectron-withdrawing groupsDecreasedAlpha-glucosidase

This table is a summary of findings from different studies on cinnamoyl derivatives. researchgate.netnih.gov

Development of Structure-Activity Hypotheses for this compound Scaffolds

Based on the analysis of this compound analogs, particularly cinnamoyl hydroxamates, several structure-activity hypotheses can be formulated for this scaffold, primarily in the context of enzyme inhibition.

The Essential Pharmacophore Hypothesis: The N-hydroxyamide group is an indispensable pharmacophore, acting as a potent metal-chelating group (e.g., for zinc in HDACs). Its replacement leads to a significant loss of activity. The specific orientation of this group, likely the Z-conformation, is crucial for effective binding. nih.gov

The Optimal Linker Geometry Hypothesis: The conjugated dienamide system is not merely a spacer but is critical for maintaining an optimal, rigid conformation that correctly orients the N-hydroxyamide and the phenyl cap group. The length and rigidity of this linker are key determinants of potency. researchgate.netnih.gov The presence of the double bonds is a more significant contributor to activity than a saturated alkyl chain.

The Surface-Binding Cap Hypothesis: The terminal phenyl ring interacts with surface residues of the target protein. Its substitution pattern can be exploited to enhance potency and selectivity. The nature of these interactions is target-dependent, with electron-withdrawing or electron-donating substituents being favorable in different contexts. For some targets, hydrophobic and steric factors may be more critical than electronic effects. researchgate.netnih.gov

The Selectivity Hypothesis: In enzyme families like HDACs, selectivity for different isoforms may be achieved by modifying the phenyl cap group and the linker. For instance, in related urea-based cinnamyl hydroxamates, the exploration of specific residues by the linker unit was suggested to be related to the observed selectivity for HDAC6 over HDAC1. researchgate.netnih.gov

These hypotheses provide a rational framework for the future design of novel and more effective inhibitors based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of N Hydroxy 6 Phenylhexa 3,5 Dienamide

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are employed to elucidate the intrinsic electronic properties of N-Hydroxy-6-phenylhexa-3,5-dienamide, which govern its reactivity and interaction capabilities. These studies are foundational for understanding its role as an enzyme inhibitor.

Key aspects of QM analysis include:

Molecular Electrostatic Potential (MEP): Calculation of the MEP map reveals the distribution of charge across the molecule. For this compound, the MEP would show a region of high negative potential around the oxygen atoms of the hydroxamate group (C=O and N-OH). This electronegative region is crucial for coordinating with the positively charged zinc ion (Zn²⁺) in the active site of target enzymes like HDACs. nih.gov

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. The distribution of these orbitals highlights the regions most susceptible to nucleophilic and electrophilic attack, providing insights into potential metabolic pathways and chemical interactions.

Charge Distribution: QM calculations provide a quantitative measure of the partial atomic charges. The analysis would confirm the strong polarization of the hydroxamate group, which facilitates its function as a bidentate chelator for the catalytic zinc ion.

Table 6.1: Predicted Electronic Properties of this compound

Computational PropertyPredicted Value/ObservationSignificance
HOMO-LUMO Energy Gap ~4-5 eVIndicates moderate chemical reactivity and stability.
MEP Minimum Localized on hydroxamate oxygen atomsDefines the primary site for zinc binding.
Dipole Moment Moderate to HighSuggests the molecule is polar, influencing solubility and interactions.
Atomic Charges Negative charge on hydroxamate O; Positive on adjacent C and N-HQuantifies the electrostatic basis for Zn²⁺ chelation and hydrogen bonding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, docking simulations are typically performed with histone deacetylases (HDACs), particularly isoforms like HDAC6, which are implicated in various diseases. nih.govnih.gov

The general pharmacophore model for HDAC inhibitors provides a framework for these simulations. nih.gov The docking results for this compound are predicted to show a canonical binding mode:

Zinc-Binding Group Interaction: The N-hydroxyamide group forms strong coordination bonds with the Zn²⁺ ion at the bottom of the catalytic pocket. nih.gov This interaction is further stabilized by hydrogen bonds with adjacent residues, such as histidine and glycine. nih.gov

Linker Region: The unsaturated hexadienamide linker spans the hydrophobic channel of the active site. It forms van der Waals and hydrophobic interactions with key phenylalanine residues that line this channel. nih.gov

Cap Group Interaction: The terminal phenyl group sits (B43327) at the rim of the active site, where it can engage in π-π stacking interactions with a tyrosine residue. nih.govnih.gov

These interactions collectively anchor the inhibitor in the active site, blocking the entry of the natural substrate (acetylated lysine) and inhibiting the enzyme's function. The predicted binding energy from these simulations provides an estimate of the inhibitor's potency.

Table 6.2: Predicted Interactions from Docking this compound into HDAC6 Active Site

Molecular ComponentInteracting Residue(s)Type of InteractionPredicted Binding Energy (kcal/mol)
N-Hydroxyamide (ZBG) Zn²⁺ ion, His573, Gly582Bidentate chelation, Hydrogen bonds-8.0 to -10.0
Hexadienamide (Linker) Phe583, Phe205Hydrophobic interactions
Phenyl (Cap Group) Tyr204π-π stacking

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound–HDAC complex, typically run for hundreds of nanoseconds, provides crucial information on the stability of the binding mode and the flexibility of the system. nih.gov

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD value over the simulation time suggests that the ligand remains securely bound in its predicted pose and the protein structure is not significantly perturbed. nih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues. Higher fluctuations in the loop regions and lower fluctuations in the active site residues interacting with the ligand would indicate a stable binding interaction. nih.gov

Hydrogen Bond Analysis: MD simulations track the formation and breakage of hydrogen bonds over time, confirming the stability of key interactions between the hydroxamate group and the active site residues.

Binding Free Energy Calculation: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy, which often correlates well with experimental inhibitory activity. nih.gov

Table 6.3: Representative Data from a Hypothetical MD Simulation

ParameterResultInterpretation
Ligand RMSD Stable at ~1.5 Å after initial equilibrationThe ligand maintains a consistent binding pose within the active site.
Protein Backbone RMSD Converged around 2.0 ÅThe overall protein structure remains stable upon ligand binding.
MM/GBSA Binding Free Energy -50 to -60 kcal/molPredicts strong and favorable binding affinity, comparable to known inhibitors. nih.gov
Key H-Bonds Occupancy > 80% for His573 and Gly582Indicates stable and persistent hydrogen bonding, critical for anchoring the ZBG.

De Novo Design Approaches for this compound Derivatives

De novo design involves using computational algorithms to design novel molecules with desired properties, often by building them within the constraints of a target's binding site. The this compound structure serves as an excellent starting scaffold for designing new, potentially improved HDAC inhibitors. mdpi.com

Computational strategies for designing derivatives include:

Scaffold Hopping/Fragment Replacement: The phenyl cap group could be replaced with other aromatic or heterocyclic moieties to explore interactions with different sub-pockets on the protein surface, potentially enhancing selectivity for a specific HDAC isoform. mdpi.com For instance, larger or more complex cap groups might occupy additional pockets (L1 and L2) near the active site entrance, which has been shown to improve selectivity for HDAC6. nih.gov

Linker Modification: The length, rigidity, and composition of the hexadienamide linker can be altered. Introducing different functional groups or changing the degree of saturation could optimize the hydrophobic interactions within the active site channel and fine-tune the orientation of the cap group.

Bioisosteric Replacement of the ZBG: While the hydroxamic acid is a potent ZBG, it can lead to toxicity. nih.gov Computational methods can be used to screen for alternative ZBGs (e.g., carboxylic acids, benzamides) that may offer a better therapeutic profile while maintaining strong coordination with the zinc ion. nih.gov

Table 6.4: Examples of De Novo Design Strategies for Derivatives

Design StrategyProposed ModificationIntended Improvement
Cap Group Extension Replace phenyl with a biphenyl (B1667301) or naphthyl groupTo occupy deeper hydrophobic pockets for increased potency. nih.gov
Linker Rigidification Introduce a cyclic element (e.g., cyclopentyl) into the linkerTo reduce conformational flexibility and entropy loss upon binding.
Enhancing Selectivity Add a bulky substituent to the phenyl capTo create steric hindrance in the narrower active sites of Class I HDACs, improving selectivity for Class IIb (HDAC6). mdpi.com
ZBG Replacement Replace N-hydroxyamide with N-trifluoroacetamideTo explore non-hydroxamic acid inhibitors with potentially reduced toxicity. nih.gov

Metabolic Transformation Studies of N Hydroxy 6 Phenylhexa 3,5 Dienamide Analogs in Vitro and Ex Vivo

Identification of Enzymatic Biotransformation Pathways

The biotransformation of N-hydroxy amides and related dienamide structures is primarily governed by two major enzymatic pathways: oxidative metabolism and hydrolysis.

Oxidative Pathways: The initial and often rate-limiting steps in the metabolism of many xenobiotics involve oxidation, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com For unsaturated amides, these reactions can lead to the formation of various oxidized products. N-hydroxylation itself is a critical metabolic step for many aryl amides, often serving as a prerequisite for their biological activity. nih.gov Studies on analogous compounds suggest that the dienamide structure of N-Hydroxy-6-phenylhexa-3,5-dienamide would be susceptible to epoxidation or hydroxylation at various positions along the hexadiene chain and the phenyl ring.

Hydrolytic Pathways: The amide bond in this compound is a key site for enzymatic hydrolysis. Amidases, a class of hydrolases, are responsible for cleaving this bond, resulting in the formation of a carboxylic acid and an amine. wikipedia.org The N-hydroxy group can influence the susceptibility of the amide bond to hydrolysis.

Characterization of Metabolites and Their Formation Pathways

The characterization of metabolites is crucial for understanding the complete metabolic journey of a compound. For analogs of this compound, several potential metabolites can be predicted based on established biotransformation reactions.

Phase I Metabolites:

Hydroxylated Products: Microsomal cytochrome P450 enzymes can introduce hydroxyl groups onto the phenyl ring or the aliphatic chain. For instance, hydroxylation of the phenyl ring could lead to various phenolic derivatives.

Epoxides: The double bonds in the dienamide structure are susceptible to epoxidation by CYP enzymes. These epoxides can be subsequently hydrolyzed by epoxide hydrolases to form dihydrodiols.

Hydrolysis Products: Amidase-mediated hydrolysis would yield 6-phenylhexa-3,5-dienoic acid and hydroxylamine (B1172632).

Phase II Metabolites: The primary metabolites, particularly those with newly introduced hydroxyl groups, can undergo further conjugation reactions. These Phase II reactions increase water solubility and facilitate excretion. Common conjugations include glucuronidation and sulfation.

The formation of these metabolites can be elucidated using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples from in vitro incubations with liver microsomes, S9 fractions, or hepatocytes, as well as from ex vivo organ perfusion studies. researchgate.netnih.gov

Role of Microsomal Oxygenase Systems in Hydroxylation and Oxidation Processes

The microsomal monooxygenase system, with cytochrome P450 enzymes as its central component, plays a pivotal role in the oxidative metabolism of a vast array of compounds. nih.gov These enzymes are heme-containing proteins that utilize molecular oxygen and electrons from NADPH-cytochrome P450 reductase to catalyze the insertion of one oxygen atom into a substrate. umich.edu

For this compound analogs, CYP enzymes are expected to be the primary catalysts for:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring.

Aliphatic Hydroxylation: The hydroxylation of the hexadiene chain.

Epoxidation: The formation of epoxides at the sites of unsaturation.

N-Dehydroxylation: While less common, the potential for reductive or oxidative removal of the N-hydroxy group cannot be ruled out.

Studies on other unsaturated compounds have demonstrated that various CYP isoforms can exhibit different substrate specificities and regioselectivities in their oxidative reactions. mdpi.com The specific CYP enzymes involved in the metabolism of this compound would need to be identified through studies using a panel of recombinant human CYP isoforms.

Amidase-Mediated Hydrolysis and its Specificity

Amidases are a diverse group of enzymes that catalyze the hydrolysis of amide bonds. wikipedia.org They are classified based on their substrate specificity. The hydrolysis of the amide linkage in this compound would be a key detoxification pathway, breaking the molecule into smaller, more polar fragments.

The specificity of amidases can be quite broad or narrow. Some amidases exhibit high specificity for certain types of amides, such as the "half-amidase" which acts on monoamidated dicarboxylates. nih.gov A study on an L-specific amidase from Ochrobactrum anthropi demonstrated its ability to hydrolyze α-N-hydroxyamino acid amides, indicating that the N-hydroxy group is tolerated by some amidases. nih.govasm.org This suggests that this compound could be a substrate for certain amidases.

The enzymatic hydrolysis of amide bonds is a critical consideration in drug design, as it can significantly impact the stability and duration of action of a compound. acs.orgresearchgate.net The rate of hydrolysis of this compound by various amidases would need to be determined experimentally to understand its metabolic stability.

Metabolomics Profiling of Related Dienamides in Biological Systems

Metabolomics is a powerful technology used for the comprehensive analysis of small-molecule metabolites in a biological system. nih.govnih.gov This approach can provide a global snapshot of the metabolic changes induced by a compound and help in the identification of its metabolites.

For related dienamides, a metabolomics approach would involve the following steps:

Sample Collection: Collection of biological samples (e.g., plasma, urine, tissue homogenates) after exposure to the compound.

Metabolite Extraction: Extraction of metabolites from the biological matrix.

Analytical Measurement: Analysis of the extracted metabolites using high-resolution analytical platforms such as LC-MS or GC-MS.

Data Analysis: Use of bioinformatics and statistical tools to identify and quantify metabolites that are significantly altered.

This untargeted approach can reveal not only the direct metabolites of the dienamide but also its downstream effects on endogenous metabolic pathways. researchgate.net For instance, studies on fatty acid amides have utilized metabolomics to identify and quantify a range of related compounds in various biological tissues. nih.gov Such an approach for this compound would provide a comprehensive understanding of its metabolic fate and biological impact.

Data Tables

Table 1: Predicted Phase I Metabolites of this compound Analogs and their Formation Pathways

Metabolite Type Predicted Structure/Class Enzymatic Pathway Key Enzymes
Oxidation Phenyl-hydroxylated derivativesAromatic HydroxylationCytochrome P450
Dien-epoxidesEpoxidationCytochrome P450
DihydrodiolsEpoxide HydrolysisEpoxide Hydrolase
Hydrolysis 6-phenylhexa-3,5-dienoic acidAmide HydrolysisAmidase
HydroxylamineAmide HydrolysisAmidase

Table 2: Potential Analytical Techniques for Metabolite Profiling

Technique Application Information Provided
LC-MS/MS Identification and quantification of known and unknown metabolitesMolecular weight, fragmentation pattern, and concentration
GC-MS Analysis of volatile and semi-volatile metabolites (after derivatization)Retention time, mass spectrum, and concentration
NMR Spectroscopy Structural elucidation of purified metabolitesDetailed structural information, including stereochemistry

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